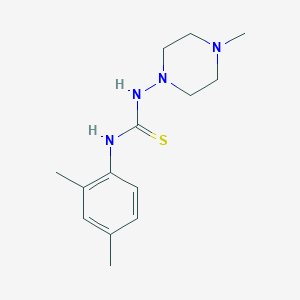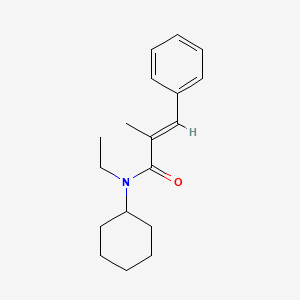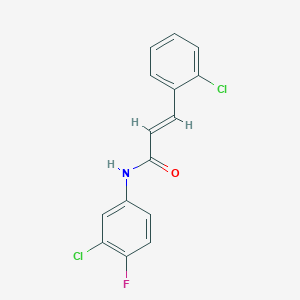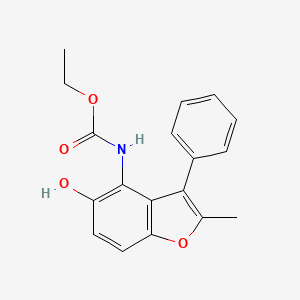
N-(2,4-dimethylphenyl)-N'-(4-methyl-1-piperazinyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)-N'-(4-methyl-1-piperazinyl)thiourea, commonly known as DMPT, is a chemical compound used in various scientific research applications. It is a white crystalline powder that has been synthesized through various methods. DMPT has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
作用机制
DMPT's mechanism of action is not fully understood, but it is believed to act on the hypothalamus and pituitary gland, leading to increased secretion of growth hormone. This increased secretion of growth hormone has been linked to the improved growth and feed efficiency observed in fish species treated with DMPT. DMPT has also been found to inhibit the growth of certain cancer cell lines, although the exact mechanism of this inhibition is not yet fully understood.
Biochemical and Physiological Effects
DMPT has been found to have various biochemical and physiological effects. In fish, DMPT has been found to improve feed efficiency, increase growth rate, and enhance immune function. In rats, DMPT has been found to increase serum growth hormone levels and improve glucose tolerance. Additionally, DMPT has been found to have antimicrobial properties, making it useful in the development of new antibiotics.
实验室实验的优点和局限性
DMPT's advantages for lab experiments include its ability to improve growth and feed efficiency in fish species, making it useful in aquaculture research. Additionally, DMPT's antimicrobial properties make it useful in the development of new antibiotics. However, DMPT's mechanism of action is not fully understood, which can make it difficult to interpret results from experiments involving DMPT. Additionally, the use of DMPT in lab experiments may be limited by its potential toxicity and the need for careful handling and disposal.
未来方向
There are several potential future directions for research involving DMPT. One area of research could involve further elucidating DMPT's mechanism of action, particularly in its inhibition of cancer cell growth. Additionally, research could focus on developing new antibiotics based on DMPT's antimicrobial properties. Another potential area of research could involve exploring the use of DMPT in the treatment of other diseases, such as diabetes or obesity. Finally, research could focus on developing new methods of synthesizing DMPT that are more efficient and cost-effective.
合成方法
DMPT can be synthesized through various methods, including the reaction between 2,4-dimethylphenyl isothiocyanate and 4-methylpiperazine. This reaction results in the formation of DMPT, which can be purified through crystallization or column chromatography. Other methods of synthesis include the reaction between 2,4-dimethylphenyl isothiocyanate and piperazine, or the reaction between 4-methylpiperazine and thiourea.
科学研究应用
DMPT has been studied for its potential use in various scientific research applications. It has been found to have antimicrobial properties, making it useful in the development of new antibiotics. DMPT has also been studied for its potential use in aquaculture, where it has been found to improve the growth and feed efficiency of various fish species. Additionally, DMPT has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of certain cancer cell lines.
属性
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(4-methylpiperazin-1-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4S/c1-11-4-5-13(12(2)10-11)15-14(19)16-18-8-6-17(3)7-9-18/h4-5,10H,6-9H2,1-3H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZGUPBPCZYHEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NN2CCN(CC2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-iodobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5693119.png)
![1-methyl-4-[(3,5,6-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B5693135.png)

![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B5693143.png)
![1-[(4-chloro-3-nitrophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B5693149.png)
![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5693155.png)
![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5693163.png)
![N-benzyl-2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5693173.png)

![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-isobutyl-4-quinolinecarbohydrazide](/img/structure/B5693181.png)
![2-methyl-3-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5693200.png)
![N-(2-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5693205.png)
![3,5-dichloro-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B5693211.png)